molecular formula C13H12FN B1388600 5-(3-Fluorophenyl)-2-methylaniline CAS No. 1183439-66-8

5-(3-Fluorophenyl)-2-methylaniline

Cat. No.: B1388600
CAS No.: 1183439-66-8
M. Wt: 201.24 g/mol
InChI Key: AYGXKIWTDOZSJU-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-methylaniline is an aromatic amine compound characterized by the presence of a fluorine atom on the phenyl ring and a methyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2-methylaniline typically involves the reaction of 3-fluoronitrobenzene with 2-methyl aniline under specific conditions. One common method is the reduction of 3-fluoronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid, followed by the reaction with 2-methyl aniline .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product, making it suitable for various applications in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-methylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other aromatic compounds with modified functional groups .

Scientific Research Applications

5-(3-Fluorophenyl)-2-methylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorophenyl)-2-methylaniline is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(3-Fluorophenyl)-2-methylaniline is a compound of significant interest due to its unique chemical structure, which includes a fluorine atom on the phenyl ring and a methyl group attached to the aniline. This configuration not only influences its chemical reactivity but also its biological activities, making it a subject of various research studies.

This compound can be synthesized through several methods, primarily involving the reduction of 3-fluoronitrobenzene followed by reaction with 2-methyl aniline. Common reagents used in its synthesis include iron powder and hydrochloric acid for reduction, while catalytic hydrogenation is employed for industrial production to ensure higher yields and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit enzymes involved in metabolic pathways, leading to various effects such as antimicrobial or anticancer activities. Its mechanism involves binding to receptors or enzymes, altering their activity, and consequently influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's structure likely contributes to its ability to penetrate bacterial membranes and disrupt essential functions.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancer cells. The compound's IC50 values in these studies suggest significant potency compared to standard anticancer drugs like 5-fluorouracil .

Cell Line IC50 Value (μM) Comparison Drug Comparison Drug IC50 (μM)
MCF-70.7 ± 0.25-Fluorouracil22.8 ± 1.2
SGC-790130.0 ± 1.25-Fluorouracil28.9 ± 2.2
HepG218.3 ± 1.45-Fluorouracil16.7 ± 1.5

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of this compound on a panel of cancer cell lines, revealing that it inhibited cell proliferation effectively across multiple types, with particular potency against breast cancer cells .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The compound showed a strong inhibitory effect, suggesting a potential pathway for therapeutic application .

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-fluoroaniline and 2-methylaniline , the unique combination of the fluorine atom and methyl group in this compound results in distinct biological activities and reactivities that enhance its utility in both research and industrial applications.

Compound Key Differences Biological Activity
3-FluoroanilineLacks methyl groupDifferent reactivity profile
2-MethylanilineLacks fluorine atomReduced antimicrobial properties
5-(3-Chlorophenyl)-2-methylanilineChlorine instead of fluorineVariations in chemical behavior

Properties

IUPAC Name

5-(3-fluorophenyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGXKIWTDOZSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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